molecular formula C13H19BrN2Si B13812769 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B13812769
M. Wt: 311.29 g/mol
InChI Key: ZWLCHPQCXQNPGH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the bromo and silyl groups in its structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Compared to other pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- stands out due to its unique combination of bromo and silyl groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Similar compounds include:

Properties

Molecular Formula

C13H19BrN2Si

Molecular Weight

311.29 g/mol

IUPAC Name

(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H19BrN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3

InChI Key

ZWLCHPQCXQNPGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)Br

Origin of Product

United States

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